molecular formula C13H12Cl3N B1459681 (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride CAS No. 1461706-28-4

(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

Cat. No. B1459681
CAS RN: 1461706-28-4
M. Wt: 288.6 g/mol
InChI Key: SWYKBWOLCSNAIL-UHFFFAOYSA-N
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Description

“(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1461706-28-4 . It has a molecular weight of 288.6 . The IUPAC name for this compound is (2,5-dichlorophenyl) (phenyl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride” is 1S/C13H11Cl2N.ClH/c14-10-6-7-12 (15)11 (8-10)13 (16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H . This indicates that the compound consists of a phenyl group attached to a methanamine group, which is further attached to a 2,5-dichlorophenyl group. The compound also includes a chloride ion, as indicated by the “.ClH” in the InChI code.


Physical And Chemical Properties Analysis

“(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride” is a powder . It has a molecular weight of 288.6 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride may serve as a precursor for the synthesis of various pharmaceutical compounds. Its structure could be utilized to develop new molecules with potential therapeutic effects, such as antifungal , anti-inflammatory , or antiproliferative agents .

Materials Science

This compound could be involved in the creation of new materials, particularly polymers with specific properties. Its incorporation into polymer chains could result in materials with enhanced durability, resistance to environmental factors, or novel electrical properties .

Pharmacology

Pharmacological research might explore the efficacy and safety of derivatives of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride. Studies could focus on its pharmacokinetics, metabolism, and potential as a drug candidate .

Toxicology

Toxicological studies are crucial for understanding the safety profile of chemical compounds. (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride could be examined for its toxicity levels, interaction with biological systems, and safe handling procedures .

Environmental Science

Environmental science research could investigate the impact of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride on ecosystems. This includes its biodegradability, potential as an environmental pollutant, and methods for its safe disposal or neutralization .

Analytical Methods

In analytical chemistry, this compound could be used as a standard or reagent in various analytical techniques. Its stable structure makes it suitable for use in calibration curves, reference materials, or as a reactant in chemical assays .

Biochemistry

Biochemical applications might involve the use of (2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride in enzyme studies, receptor-ligand interactions, or as a building block for more complex biochemical compounds .

Synthetic Chemistry

Finally, in synthetic chemistry, this compound could be a key intermediate in the synthesis of complex organic molecules. Its reactive amine group allows for various chemical transformations, potentially leading to the development of new synthetic pathways .

properties

IUPAC Name

(2,5-dichlorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N.ClH/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYKBWOLCSNAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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